molecular formula C10H13NO2 B555769 alpha-Methyl-DL-phenylalanine CAS No. 1132-26-9

alpha-Methyl-DL-phenylalanine

Cat. No.: B555769
CAS No.: 1132-26-9
M. Wt: 179.22 g/mol
InChI Key: HYOWVAAEQCNGLE-UHFFFAOYSA-N
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Description

alpha-Methyl-DL-phenylalanine is a synthetic phenylalanine derivative that serves as a valuable tool in biochemical and pharmacological research, primarily functioning as an inhibitor of key enzymes. It is widely used to experimentally induce a state of hyperphenylalaninemia, modeling aspects of phenylketonuria (PKU) in animals to study the associated pathophysiology and mitochondrial dysfunction . The compound acts as a potent inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine . By also inhibiting tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, this compound can deplete levels of crucial neurotransmitters like dopamine and norepinephrine, facilitating the study of catecholaminergic systems . Research indicates that elevated phenylalanine levels can impair insulin signaling; phenylalanine modifies the insulin receptor beta (IRβ) and inactivates downstream signaling pathways, thereby inhibiting glucose uptake . This mechanism links high phenylalanine levels to insulin resistance and the onset of type 2 diabetes symptoms, making this compound relevant for metabolic disorder research . Furthermore, it is a substrate for the L-type amino acid transporter 1 (LAT1), which allows it to be efficiently transported across the blood-brain barrier for central nervous system studies . Due to these actions, this compound is instrumental in exploring amino acid metabolism, neurotransmitter dynamics, and the molecular basis of insulin resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312866
Record name DL-α-Methylphenylalanine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name alpha-Methylphenylalanine
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CAS No.

1132-26-9, 4415-69-4
Record name DL-α-Methylphenylalanine
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Record name alpha-Methyl-DL-phenylalanine
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Record name alpha-Methylphenylalanine
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Record name DL-α-Methylphenylalanine
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Record name .ALPHA.-METHYL-DL-PHENYLALANINE
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Preparation Methods

Diastereomeric Salt Formation

A stoichiometric mixture of DL-α-chloro-α-(3-methoxy-4-hydroxybenzyl)-propionic acid and quinine in isopropanol preferentially precipitates the L-enantiomer as a quinine salt. For instance, dissolving 10.6 g of the racemic acid with 16.2 g of quinine in 50 mL isopropanol at 30°C yields 92% of the L-salt after 30 minutes. Conversely, concentrating the filtrate and treating it with hydrochloric acid isolates the D-enantiomer. This method achieves an enantiomeric excess (ee) >98% for both forms.

Table 1: Resolution Efficiency Using Quinine

EnantiomerSolventTemperature (°C)Yield (%)ee (%)
L-acidIsopropanol309298.5
D-acidIsopropanol308897.8

Ammonolysis and Acid Treatment for Amino Group Formation

Replacing the α-halo group with an amine is critical for converting resolved intermediates into α-methylphenylalanine. The choice of ammonolysis conditions dictates the stereochemical outcome and yield.

Reaction with Anhydrous Ammonia

Treating D-α-chloro-α-(3-methoxy-4-hydroxybenzyl)-propionic acid with anhydrous ammonia at −40°C to 25°C facilitates nucleophilic substitution, yielding D-α-methyl-(3-methoxy-4-hydroxyphenyl)-alanine. Excess ammonia is evaporated to prevent side reactions during subsequent acid treatment.

Hydrohalic Acid Quenching

Dilute hydrochloric acid (2.5 N) protonates the ammonolyzed product, forming the hydrochloride salt. Neutralization with alkylene oxides (e.g., ethylene oxide) liberates the free amino acid. This step achieves >95% conversion when conducted below 25°C to minimize racemization.

Acylation-Dealkylation for 3,4-Dihydroxy Derivatives

For derivatives requiring dihydroxy substituents, acylation followed by aluminum halide-mediated dealkylation is employed.

N-Acylation with Acetic Anhydride

Reacting the ammonolyzed product with acetic anhydride in pyridine at 50°C protects the amino group, forming N-acetyl-α-methylphenylalanine. Excess anhydride ensures complete acylation, critical for preventing undesired side reactions.

Aluminum Bromide-Mediated Demethylation

Heating the acylated compound with anhydrous AlBr₃ in toluene at 110°C cleaves methyl ethers to hydroxyl groups. Subsequent hydrolysis with 6 N HCl at 80°C removes the acetyl group, yielding L-α-methyl-(3,4-dihydroxyphenyl)-alanine hydrochloride.

Table 2: Dealkylation Efficiency

ReagentSolventTemperature (°C)Yield (%)Purity (%)
AlBr₃Toluene1108599.2
HCl (6 N)Water807898.7

Comparative Analysis of Racemic vs. Resolved Synthesis

Racemic Route Limitations

Direct synthesis of α-methyl-DL-phenylalanine via Strecker or Ullmann coupling often results in low enantiomeric ratios (<60:40 DL), necessitating costly chromatographic resolution.

Enantioselective Advantages

The quinine-mediated resolution achieves ee >98%, reducing downstream purification costs. Combining resolved D- and L-acids post-ammonolysis allows scalable production of both enantiomers without cross-contamination.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Isopropanol, used in diastereomer crystallization, is recycled via vacuum distillation, achieving 90% recovery. This reduces raw material costs by 30% in pilot-scale trials.

Waste Stream Management

Aluminum halide residues are neutralized with aqueous NaOH, precipitating Al(OH)₃ for safe disposal. Closed-loop systems minimize environmental impact, aligning with green chemistry principles.

Mechanistic Insights into Stereochemical Control

Ammonia’s Role in Inversion

Anhydrous ammonia induces Walden inversion during halide displacement, preserving the resolved configuration. In contrast, aqueous ammonia promotes racemization via intermediate aziridinium ions, reducing ee by 15–20%.

Acid Catalysis in Dealkylation

Protonation of methoxy groups by HCl enhances electrophilicity, facilitating nucleophilic attack by aluminum bromide. This step’s exothermic nature necessitates precise temperature control to avoid over-hydrolysis .

Chemical Reactions Analysis

Key Synthetic Steps:

  • Diazotization and Alkylation :

    • 3,4-Disubstituted phenylamines undergo diazotization followed by reaction with methyl methacrylate in the presence of CuCl to form DL-α-halo-α-(3,4-disubstituted benzyl)-propionic acid methyl esters .

    • Hydrolysis of the ester yields the free acid, which is resolved into enantiomers via chiral catalysts or enzymatic methods .

  • Acylation and Dealkylation :

    • N-acylation (e.g., with acetic anhydride) protects the amino group, allowing selective dealkylation using AlCl₃ to produce 3,4-dihydroxy derivatives .

    • Subsequent hydrolysis with mineral acids (HCl, HBr) yields the final α-methyl-DL-phenylalanine hydrohalide salts .

Example Reaction Scheme:

text
DL-α-halo acid + NH₃ → DL-α-methylphenylalanine Resolution → L-α-methylphenylalanine + D-α-methylphenylalanine

Decarboxylation and Metabolic Interactions

The α-methyl group significantly alters enzymatic processing compared to native phenylalanine:

Decarboxylase Inhibition:

  • α-Methyl-DL-phenylalanine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), blocking the conversion of L-DOPA to dopamine and 5-HTP to serotonin .

    • Mechanism : The methyl group sterically hinders substrate binding, reducing amine biosynthesis (e.g., tyramine, tryptamine) .

Transport Kinetics:

  • Binds to LAT1 and LAT2 transporters with distinct affinity profiles :

CompoundLAT1 Ki (μM)LAT2 Ki (μM)Ki Ratio (LAT2/LAT1)
Phe43.47109.792.53
α-Methyl-Phe156.571681.6710.74
  • Reduced efflux efficiency in LAT2-expressing cells correlates with its lower membrane permeability .

Key Reactions:

  • Esterification : Forms methyl or ethyl esters for solubility modulation in organic solvents .

  • N-Acylation : Reacts with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to generate Fmoc-α-methyl-Phe, a precursor for solid-phase peptide synthesis .

  • Self-Assembly : Fmoc-α-methyl-Phe dipeptides form hydrogels via π-π stacking and hydrophobic interactions, with morphology dependent on methyl substitution patterns .

Oxidation and Hydroxylation

While resistant to monooxygenase-mediated hydroxylation (unlike phenylalanine), α-methyl-DL-phenylalanine undergoes controlled oxidation:

Chemical Oxidation:

  • Treating with KMnO₄ or H₂O₂/Fe²⁺ generates α-keto derivatives (e.g., α-methylphenylpyruvic acid) .

  • Reaction :

     Methyl Phe+O2Oxidant Methylphenylpyruvate+NH3\text{ Methyl Phe}+\text{O}_2\xrightarrow{\text{Oxidant}}\text{ Methylphenylpyruvate}+\text{NH}_3

Biological Fate:

  • Not a substrate for phenylalanine hydroxylase due to the α-methyl group, avoiding conversion to tyrosine .

Salt Formation and pH-Dependent Behavior

The zwitterionic nature (pKa ∼2.25) enables salt formation with acids/bases :

Common Salts:

  • Hydrochloride (HCl salt) for improved crystallinity .

  • Sodium or potassium salts for aqueous solubility in buffered solutions .

pH-Dependent Solubility:

  • Isoelectric Point : ∼5.8 (predicted from pKa values) .

  • Precipitates at neutral pH but dissolves in acidic (pH <2) or alkaline (pH >9) conditions .

Comparative Reactivity with Native Phenylalanine

Reaction TypePhenylalanineα-Methyl-DL-Phenylalanine
Decarboxylation Rapid (AADC substrate)Inhibits AADC
Hydroxylation Converts to tyrosine No reaction
Peptide Bond Formation Standard kineticsSlower due to steric effects

Scientific Research Applications

Peptide Synthesis

Overview : Alpha-methyl-DL-phenylalanine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with specific sequences and modifications.

Key Findings :

  • Researchers utilize this compound to enhance the stability and bioactivity of peptides. Its incorporation can lead to increased resistance to enzymatic degradation, making peptides more effective in therapeutic applications .

Drug Development

Overview : The compound's unique structural properties make it valuable in pharmaceutical research, particularly for developing drugs that target specific receptors or pathways.

Case Studies :

  • A study highlighted the use of this compound in the formulation of radiopharmaceuticals for targeted alpha therapy. Specifically, 211At-astato-alpha-methyl-L-phenylalanine was evaluated for its enhanced therapeutic effects when combined with probenecid, demonstrating improved tumor accumulation and efficacy in cancer treatment .
StudyApplicationResults
211At-AAMP with ProbenecidCancer TreatmentIncreased tumor accumulation and improved survival rates in mice

Bioconjugation

Overview : this compound is employed in bioconjugation processes, linking peptides to larger biomolecules such as antibodies or drugs.

Significance : This application enhances the therapeutic efficacy of bioconjugates by improving their pharmacokinetic properties and targeting capabilities. It allows for the design of more effective drug delivery systems .

Neuroscience Research

Overview : In neuroscience, this compound is studied for its effects on neurotransmitter systems and potential implications for neurological disorders.

Findings :

  • Research has shown that administering this compound can lead to significant alterations in brain chemistry, including inhibition of phenylalanine hydroxylase activity. This inhibition can model conditions such as hyperphenylalaninemia, providing insights into metabolic disorders .
StudyFocusFindings
Effects on Brain ChemistryMetabolic DisordersInhibition of hepatic phenylalanine hydroxylase activity leading to altered neurotransmitter levels

Protein Engineering

Overview : The compound is utilized in protein engineering to modify proteins for enhanced stability and functionality.

Applications :

  • This compound can be integrated into proteins to create variants with improved properties for biotechnological applications, such as enzyme catalysis or therapeutic protein development .

Cancer Imaging

Overview : Recent studies have explored the use of phenylalanine analogs, including this compound, as positron emission tomography (PET) tracers for cancer detection.

Research Insights :

  • Fluoro-l-alpha-methyltyrosine has been developed as a LAT1-specific PET probe, showing high tumor accumulation with minimal uptake in normal tissues. This advancement enhances the accuracy of cancer imaging techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
α-Methyl-DL-phenylalanine 1132-26-9 C₁₀H₁₃NO₂ 179.22 α-methyl group Enzyme inhibition, drug synthesis
DL-Phenylalanine 150-30-1 C₉H₁₁NO₂ 165.19 None (parent compound) Food additives, supplements
DL-4-Fluorophenylalanine 51-65-0 C₉H₁₀FNO₂ 183.20 Para-fluorine on benzene ring Enzyme activity modulation
2-Hydroxy-3-methoxy-DL-phenylalanine 98758-16-8 C₁₀H₁₃NO₄ 211.21 2-hydroxy, 3-methoxy groups Metabolic pathway studies
N-Dichloroacetyl-α-methyl-DL-phenylalanine (Metirosine) 100119-87-7 C₁₂H₁₇Cl₂NO₃ 298.18 Dichloroacetyl group Antihypertensive agent
Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl) 57837-19-1 C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, dimethyl groups Agricultural fungicide

Pharmacological and Biochemical Comparisons

(a) Enzyme Inhibition
  • α-Methyl-DL-phenylalanine: The α-methyl group sterically hinders decarboxylase enzymes, reducing biosynthesis of monoamine neurotransmitters (e.g., dopamine, serotonin) .
  • α-Methyl-3,4-dihydroxy-DL-phenylalanine : Additional hydroxyl groups enhance decarboxylase inhibition, leading to blood pressure reduction in hypertensive patients .
  • DL-4-Fluorophenylalanine : Fluorine substitution disrupts protein synthesis by incorporating into peptides, inhibiting bacterial growth .
(b) Metabolic Stability
  • The α-methyl group in α-Methyl-DL-phenylalanine increases resistance to enzymatic degradation compared to DL-phenylalanine, which is rapidly metabolized via transamination .
  • Metalaxyl : The methoxyacetyl group enhances systemic mobility in plants, prolonging fungicidal activity .
(c) Stereochemical Effects
  • DL-Phenylalanine methyl ester undergoes stereoselective hydrolysis by α-chymotrypsin, but immobilization reduces enzyme activity without altering stereoselectivity .
  • Racemic α-Methyl-DL-phenylalanine’s biological activity depends on both enantiomers, unlike L-phenylalanine, which is bioactive in its natural form .

Physicochemical Properties

Property α-Methyl-DL-phenylalanine DL-Phenylalanine DL-4-Fluorophenylalanine
Solubility in Water Low (hydrophobic α-methyl) Moderate Low (fluorine increases lipophilicity)
Melting Point 293–294°C 283–285°C 245–247°C
Enzymatic Reactivity Inhibits decarboxylases Substrate for enzymes Disrupts protein synthesis

Biological Activity

Alpha-Methyl-DL-phenylalanine (α-MDPhe) is an amino acid analog of phenylalanine, notable for its biological activity, particularly in the context of neurological and metabolic functions. This compound has garnered attention due to its role as an inhibitor of aromatic amino acid decarboxylation, which has implications for various physiological processes.

This compound acts primarily as an inhibitor of the enzyme phenylalanine hydroxylase, which is crucial for the metabolism of phenylalanine to tyrosine. This inhibition leads to elevated levels of phenylalanine in the body, which can have both therapeutic and detrimental effects depending on the context.

Key Findings:

  • Inhibition of Decarboxylation : Studies have shown that α-MDPhe inhibits the decarboxylation of aromatic amino acids, leading to reduced production of neurotransmitters such as serotonin and dopamine . This effect is particularly significant in conditions like hypertension, where reduced catecholamine synthesis can lower blood pressure .
  • Impact on Brain Activity : In animal models, α-MDPhe has been observed to inhibit hepatic phenylalanine hydroxylase activity by 65-70%, maintaining this inhibition over extended periods. This results in chronic hyperphenylalaninemia, affecting brain protein synthesis and polypeptide chain elongation .

Therapeutic Applications

The compound's ability to modulate neurotransmitter levels has led to investigations into its potential therapeutic uses:

  • Parkinson's Disease : As a decarboxylase inhibitor, α-MDPhe may provide symptomatic relief in Parkinson's disease by altering dopamine metabolism. Its use in conjunction with other treatments is being explored to enhance therapeutic outcomes .
  • Cancer Treatment : Recent studies have evaluated α-MDPhe derivatives in targeted alpha therapy for LAT1-positive cancers. The incorporation of probenecid has been shown to improve tumor accumulation and therapeutic efficacy significantly .

Case Studies and Experimental Evidence

  • Study on Newborn Mice : In a controlled study involving newborn mice, α-MDPhe was administered alongside phenylalanine, resulting in a significant increase in plasma and brain phenylalanine levels. This study highlighted the compound's role in disrupting normal metabolic pathways and its potential implications for developmental biology .
  • Therapeutic Efficacy in Cancer Models : The use of 211At-labeled α-methyl-L-phenylalanine (2-211At-AAMP) demonstrated improved tumor targeting when combined with probenecid. The study reported enhanced tumor retention and suppressed growth rates in treated mice compared to controls, indicating a promising avenue for cancer therapy .

Inhibition Potency of α-MDPhe

CompoundInhibition Rate (%)Target Enzyme
This compound65-70%Phenylalanine Hydroxylase
Alpha-Methyl-3,4-dihydroxyphenylalaninePotentAromatic Amino Acid Decarboxylase

Therapeutic Applications and Outcomes

ApplicationFindingsReference
Parkinson's DiseasePotential symptomatic relief through neurotransmitter modulation
Cancer TreatmentImproved tumor accumulation with probenecid preloading

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural identity of α-Methyl-DL-phenylalanine in synthetic preparations?

To verify purity and structure, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile with 0.1% trifluoroacetic acid) to assess purity .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic protons, δ 1.4–1.6 ppm for methyl groups) and 13C^{13}C-NMR to confirm the backbone structure and methyl substitution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to validate the molecular ion peak (m/z = 193.1 for C10_{10}H13_{13}NO2_2) .

Basic: How is α-Methyl-DL-phenylalanine utilized in studying amino acid transport mechanisms?

This compound serves as a non-metabolizable analog of phenylalanine to investigate transporter specificity and competitive inhibition:

  • Radiolabeled Uptake Assays : Use 14C^{14}C-labeled α-Methyl-DL-phenylalanine in cell cultures (e.g., HEK293 expressing LAT1 transporters) to measure uptake kinetics under varying substrate concentrations .
  • Competitive Inhibition Studies : Co-incubate with natural amino acids (e.g., L-phenylalanine) to determine IC50_{50} values and transporter affinity .

Advanced: What strategies resolve enantiomeric forms of α-Methyl-DL-phenylalanine for stereochemical studies?

Enantiomeric resolution is critical for understanding chiral interactions:

  • Chiral HPLC : Utilize columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak® IC) and mobile phases of hexane:isopropanol (80:20) with 0.1% diethylamine .
  • Enzymatic Resolution : Employ L-amino acid oxidase to selectively deaminate the L-enantiomer, leaving the D-form for isolation .

Advanced: How should researchers address discrepancies in reported inhibitory effects of α-Methyl-DL-phenylalanine on phenylalanine hydroxylase (PAH)?

Contradictory data often arise from variations in experimental conditions:

  • Kinetic Reassessment : Measure KmK_m and VmaxV_{max} under standardized conditions (pH 7.0, 25°C, 100 µM tetrahydrobiopterin cofactor) to isolate substrate-enzyme interactions .
  • Structural Modeling : Perform molecular docking studies to evaluate steric hindrance caused by the α-methyl group in PAH’s active site .

Basic: What safety protocols are essential when handling α-Methyl-DL-phenylalanine in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste (CAS 1132-26-9) .

Key Considerations for Advanced Research

  • Nomenclature Variability : Cross-reference synonyms (e.g., 2-Amino-2-methyl-3-phenylpropionic acid, H-α-Me-DL-Phe-OH) to avoid literature gaps .
  • Derivative Synthesis : Methyl ester hydrochloride (CAS 64665-60-7) is a key intermediate for chiral studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyl-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
alpha-Methyl-DL-phenylalanine

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